molecular formula C13H13N3O2S B3860461 4-methyl-N'-[(1E)-(pyridin-3-yl)methylidene]benzene-1-sulfonohydrazide

4-methyl-N'-[(1E)-(pyridin-3-yl)methylidene]benzene-1-sulfonohydrazide

Cat. No.: B3860461
M. Wt: 275.33 g/mol
InChI Key: PMQPVPKXDUISEM-XNTDXEJSSA-N
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Description

4-methyl-N’-[(1E)-(pyridin-3-yl)methylidene]benzene-1-sulfonohydrazide is a chemical compound that belongs to the class of sulfonohydrazides It is characterized by the presence of a pyridine ring and a benzene ring connected through a sulfonohydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N’-[(1E)-(pyridin-3-yl)methylidene]benzene-1-sulfonohydrazide typically involves the reaction of 4-methylbenzenesulfonyl chloride with hydrazine hydrate to form 4-methylbenzenesulfonohydrazide. This intermediate is then reacted with pyridine-3-carbaldehyde under reflux conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same reactions as in laboratory settings, but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N’-[(1E)-(pyridin-3-yl)methylidene]benzene-1-sulfonohydrazide can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

4-methyl-N’-[(1E)-(pyridin-3-yl)methylidene]benzene-1-sulfonohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-N’-[(1E)-(pyridin-3-yl)methylidene]benzene-1-sulfonohydrazide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to reduced inflammation or the suppression of cancer cell growth. The exact pathways involved depend on the specific biological context and the target enzymes .

Comparison with Similar Compounds

Similar Compounds

    4-methyl-N-pyridin-3-yl-benzenesulfonamide: Similar structure but lacks the hydrazide linkage.

    4-methyl-N-(4-pyridinyl)benzenesulfonamide: Similar but with a different position of the pyridine ring.

    4-chloro-N-pyridin-3-ylmethyl-benzenesulfonamide: Contains a chlorine atom instead of a methyl group.

Uniqueness

4-methyl-N’-[(1E)-(pyridin-3-yl)methylidene]benzene-1-sulfonohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

4-methyl-N-[(E)-pyridin-3-ylmethylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S/c1-11-4-6-13(7-5-11)19(17,18)16-15-10-12-3-2-8-14-9-12/h2-10,16H,1H3/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMQPVPKXDUISEM-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methyl-N'-[(1E)-(pyridin-3-yl)methylidene]benzene-1-sulfonohydrazide
Reactant of Route 2
4-methyl-N'-[(1E)-(pyridin-3-yl)methylidene]benzene-1-sulfonohydrazide
Reactant of Route 3
4-methyl-N'-[(1E)-(pyridin-3-yl)methylidene]benzene-1-sulfonohydrazide
Reactant of Route 4
4-methyl-N'-[(1E)-(pyridin-3-yl)methylidene]benzene-1-sulfonohydrazide
Reactant of Route 5
4-methyl-N'-[(1E)-(pyridin-3-yl)methylidene]benzene-1-sulfonohydrazide
Reactant of Route 6
4-methyl-N'-[(1E)-(pyridin-3-yl)methylidene]benzene-1-sulfonohydrazide

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